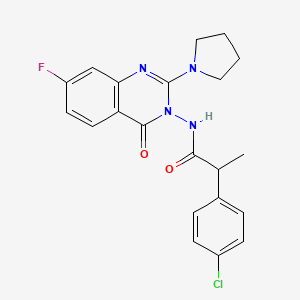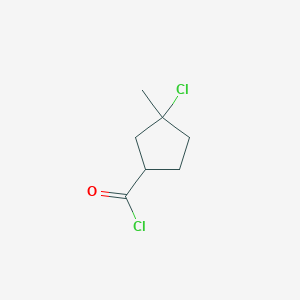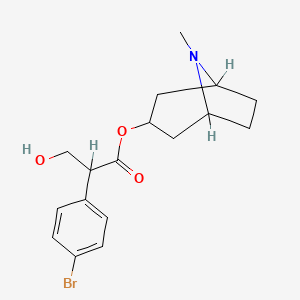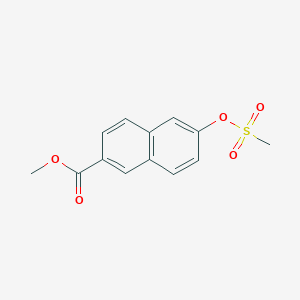
1-cyclopropyl-2-(iodomethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-2-(iodomethyl)-1H-imidazole is an organic compound that features a cyclopropyl group, an iodomethyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-(iodomethyl)-1H-imidazole typically involves the introduction of the iodomethyl group to the imidazole ring. One common method is the reaction of 1-cyclopropyl-1H-imidazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopropyl-2-(iodomethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of different imidazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: The major products are substituted imidazole derivatives with various functional groups.
Oxidation Reactions: Oxidized products may include imidazole N-oxides or other oxygenated derivatives.
Reduction Reactions: Reduced products are typically imidazoline derivatives with altered electronic properties.
Applications De Recherche Scientifique
1-cyclopropyl-2-(iodomethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-2-(iodomethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The imidazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-cyclopropyl-2-(chloromethyl)-1H-imidazole
- 1-cyclopropyl-2-(bromomethyl)-1H-imidazole
- 1-cyclopropyl-2-(methyl)-1H-imidazole
Uniqueness
1-cyclopropyl-2-(iodomethyl)-1H-imidazole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro- and bromo- counterparts. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions. This increased reactivity can be advantageous in certain synthetic applications, allowing for the formation of complex molecules that may be challenging to synthesize using other halogenated derivatives.
Propriétés
Formule moléculaire |
C7H9IN2 |
|---|---|
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
1-cyclopropyl-2-(iodomethyl)imidazole |
InChI |
InChI=1S/C7H9IN2/c8-5-7-9-3-4-10(7)6-1-2-6/h3-4,6H,1-2,5H2 |
Clé InChI |
IKJAXZOSKHSGJS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=CN=C2CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)






![6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol](/img/structure/B13947173.png)


![1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13947190.png)

